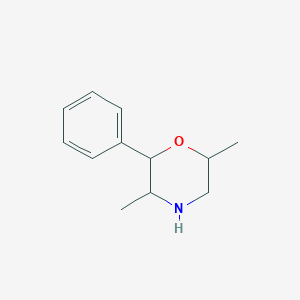

2-Phenyl-3,6-dimethylmorpholine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92903-00-9 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3,6-dimethyl-2-phenylmorpholine |

InChI |

InChI=1S/C12H17NO/c1-9-8-13-10(2)12(14-9)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3 |

InChI Key |

FZEIVUHEODGHML-UHFFFAOYSA-N |

SMILES |

CC1CNC(C(O1)C2=CC=CC=C2)C |

Canonical SMILES |

CC1CNC(C(O1)C2=CC=CC=C2)C |

Other CAS No. |

92902-99-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2-Phenyl-3,6-dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed data on the specific basic properties and pharmacological profile of 2-Phenyl-3,6-dimethylmorpholine is limited. This guide synthesizes the available information and incorporates data from closely related phenylmorpholine analogs to provide a comprehensive overview for research and drug development purposes. All data derived from analog compounds are clearly indicated.

Introduction

This compound is a substituted phenylmorpholine derivative with a structural relationship to the stimulant and anorectic compound phenmetrazine.[1] Like other compounds in this class, it is presumed to exert its effects on the central nervous system, primarily through interaction with monoamine transporters.[2] Anecdotal reports suggest it possesses stimulant and anorectic properties, and it is theorized to act as a serotonin (B10506) reuptake inhibitor, potentially leading to antidepressant-like effects.[3] However, other anecdotal accounts suggest the compound may be largely inactive.[3]

This technical guide provides a summary of the known basic properties of this compound and presents comparative data from structurally similar analogs to inform further research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₇NO | [3] |

| Molar Mass | 191.274 g·mol⁻¹ | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 92903-00-9 | [3] |

In Vitro Pharmacology: Monoamine Transporter Affinity of Analogs

The primary mechanism of action for many phenylmorpholine derivatives involves the inhibition of monoamine reuptake transporters, specifically the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[2] While specific binding affinities for this compound are not published, data from closely related analogs provide insight into the potential activity of this compound class.

Table 2: Monoamine Transporter Uptake Inhibition (IC₅₀, nM) of Phenylmorpholine Analogs

| Compound | DAT (IC₅₀, nM) | NET (IC₅₀, nM) | SERT (IC₅₀, nM) | Source |

| (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine | 220 | 100 | 390 | [4] |

| 4-methylphenmetrazine (4-MPM) | 1930 | - | - | [5][6] |

| 2-methylphenmetrazine (2-MPM) | 6740 | - | - | [5][6] |

| Phenmetrazine | - | - | - | [5][6] |

Note: The data presented is for structural analogs and should be interpreted with caution as a direct representation of this compound's activity.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the public domain. However, general synthetic strategies for substituted morpholines and analytical methods for related compounds can be adapted.

General Synthetic Approach for Phenylmorpholine Derivatives

The synthesis of phenylmorpholine derivatives often involves the cyclization of an appropriate amino alcohol precursor. A general, adaptable protocol based on the synthesis of related morpholines is presented below. A German patent (DE 1143201) describes a method for the preparation of this compound, but the specific details are not readily accessible.[3]

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Reaction Scheme:

Figure 1: General synthetic workflow for this compound.

Materials:

-

(1R,2S)-(-)-Norephedrine or related amino alcohol precursor

-

Propylene (B89431) oxide

-

Strong acid catalyst (e.g., sulfuric acid)

-

Anhydrous solvent (e.g., toluene)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

Formation of the Amino Diol Intermediate: The starting amino alcohol is reacted with propylene oxide in a suitable solvent. This reaction is typically carried out at elevated temperatures and may require a sealed reaction vessel.

-

Cyclization: The resulting amino diol intermediate is then subjected to acid-catalyzed cyclization. This is often achieved by heating the intermediate in the presence of a strong acid like sulfuric acid.

-

Workup and Purification: The reaction mixture is cooled, neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified using a suitable technique such as column chromatography or distillation.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Figure 2: Analytical workflow for the characterization of this compound.

Proposed Mechanism of Action: Serotonin Reuptake Inhibition

Based on its structural similarity to other known monoamine reuptake inhibitors, this compound is hypothesized to function as a serotonin reuptake inhibitor (SRI).[3] SRIs act by blocking the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synaptic cleft.[7] This blockage leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[8]

Figure 3: Proposed mechanism of action for this compound as a serotonin reuptake inhibitor.

Conclusion

This compound is a synthetic compound with potential stimulant and anorectic effects, likely mediated through the inhibition of monoamine transporters, particularly the serotonin transporter. While specific quantitative data for this molecule is scarce, the information available for structurally related analogs provides a valuable starting point for further investigation. The development of detailed synthetic and analytical protocols, along with comprehensive in vitro and in vivo pharmacological profiling, is essential to fully elucidate the therapeutic potential and safety profile of this compound. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the basic properties and potential applications of this and related phenylmorpholine compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 2-Phenyl-3,6-dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-3,6-dimethylmorpholine is a substituted phenylmorpholine derivative, placing it in a class of compounds known for their stimulant and anorectic effects. Structurally related to the well-characterized stimulant phenmetrazine, this compound has been the subject of interest for its potential pharmacological activity. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, potential pharmacological profile based on related compounds, and hypothesized mechanisms of action. Due to the limited publicly available data on this specific molecule, information from closely related analogues is presented to provide a foundational understanding for research and development professionals.

Chemical Identification and Properties

A critical aspect of any chemical entity is its unambiguous identification. For this compound, there has been some ambiguity in its registered CAS number. Based on available database information, the following has been clarified:

| Identifier | Value | Reference |

| Chemical Name | This compound | |

| Synonym | 6-Methylphenmetrazine | [1][2] |

| CAS Number (Free Base) | 92903-00-9 | [1][2][3] |

| CAS Number (Hydrochloride Salt) | 92902-99-3 | [4][5][6][7][8][9] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molar Mass | 191.27 g/mol |

Pharmacological Profile (Inferred from Analogues)

Based on the structure of this compound and the known activities of its isomers and analogues, it is hypothesized to function as a monoamine reuptake inhibitor or releasing agent.[3][12] Anecdotal reports suggest potential anorectic effects, though with limited stimulant activity.[3]

For comparative purposes, the monoamine transporter activity of the parent compound, 2-phenylmorpholine, and the closely related phenmetrazine are presented below.

| Compound | Dopamine (B1211576) Transporter (DAT) EC₅₀ (nM) | Norepinephrine (B1679862) Transporter (NET) EC₅₀ (nM) | Serotonin (B10506) Transporter (SERT) EC₅₀ (nM) |

| 2-Phenylmorpholine | 86 | 79 | 20,260 |

| Phenmetrazine | 70 - 131 | 29 - 50.4 | 7,765 - >10,000 |

Data for 2-Phenylmorpholine and Phenmetrazine from rat brain synaptosome assays.[13] EC₅₀ values represent the concentration required to elicit a 50% maximal response (neurotransmitter release). Lower values indicate higher potency.

Postulated Mechanism of Action

The primary mechanism of action for many substituted phenylmorpholines involves their interaction with the dopamine, norepinephrine, and serotonin transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating the neurotransmitter signal.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a general synthesis is cited in German patent DE1143201.[3] The synthesis of related phenylmorpholine analogues often involves the cyclization of a substituted diethanolamine (B148213) derivative.[14] A plausible synthetic approach, based on methods for similar compounds, is outlined below.[15][16]

Hypothetical Synthesis Workflow

Monoamine Transporter Activity Assay (General Protocol)

The following is a generalized protocol for assessing the in vitro activity of a compound at monoamine transporters, based on methods used for analogous compounds.[15]

-

Preparation of Synaptosomes:

-

Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in a sucrose (B13894) buffer.

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the synaptosomes.

-

The synaptosome pellet is resuspended in a suitable assay buffer.

-

-

Uptake Inhibition Assay:

-

Synaptosomes are pre-incubated with varying concentrations of the test compound (this compound).

-

A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

-

The reaction is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).

-

Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves.

-

Conclusion

This compound represents an intriguing but under-characterized member of the substituted phenylmorpholine class. While its precise pharmacological profile remains to be fully elucidated through empirical studies, its structural similarity to known monoamine transporter ligands provides a strong basis for its hypothesized mechanism of action. This guide serves as a foundational resource for researchers, summarizing the current state of knowledge and providing a framework for future investigation into the synthesis, pharmacology, and potential therapeutic applications of this compound. Further research is warranted to isolate and characterize the specific stereoisomers of this compound and to determine their individual contributions to its overall pharmacological effect.

References

- 1. 6-METHYLPHENMETRAZINE [drugfuture.com]

- 2. UNII - T043FM5H3Q [precision.fda.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. appchemical.com [appchemical.com]

- 5. Buy Online CAS Number 92902-99-3 - TRC - 3,6-Dimethyl-2-phenyl Morpholine Hydrochloride(Mixture of Diastereomers) | LGC Standards [lgcstandards.com]

- 6. 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride (Mixture of DiastereoMers) | 92902-99-3 [m.chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 3,6-Dimethyl-2-phenyl Morpholine Hydrochloride, CasNo.92902-99-3 Shandong Hanjiang Chemical Co., Ltd. China (Mainland) [sdhanjiang.lookchem.com]

- 9. 6-METHYLPHENMETRAZINE HYDROCHLORIDE [drugfuture.com]

- 10. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 11. Substituted phenylmorpholine [medbox.iiab.me]

- 12. PDM-35 - Wikipedia [en.wikipedia.org]

- 13. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 14. US3282936A - Process for the conversion of cis-2-phenyl-3-methylmorpholine to trans-2-phenyl-3-methylmorpholine - Google Patents [patents.google.com]

- 15. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 2-Phenyl-3,6-dimethylmorpholine: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Dated: December 22, 2025

Abstract

This technical guide delineates the current understanding of the mechanism of action of 2-Phenyl-3,6-dimethylmorpholine, a synthetic compound structurally related to the stimulant and anorectic agent, phenmetrazine. Due to a notable scarcity of direct empirical data on this compound, this document extrapolates its pharmacological profile from the extensively studied class of substituted phenylmorpholines. It is hypothesized that this compound primarily functions as a monoamine transporter ligand, potentially exhibiting activity as a serotonin (B10506) reuptake inhibitor. This guide provides a comprehensive overview of the presumed molecular targets, the experimental protocols to elucidate its precise mechanism, and quantitative data from closely related analogs to serve as a benchmark for future research.

Introduction

This compound is a stimulant and anorectic agent with a chemical structure analogous to phenmetrazine.[1] While anecdotal reports suggest anorectic effects, its broader pharmacological activity remains largely uncharacterized.[1] Based on its structural similarity to other phenylmorpholines, it is postulated to act as a serotonin reuptake inhibitor, which could confer antidepressant-like properties.[1] The phenylmorpholine class of compounds is known to interact with monoamine transporters, acting as either reuptake inhibitors or releasing agents for dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (5-HT).[2][3] This guide aims to provide a foundational understanding of the putative mechanism of action of this compound by examining the well-documented pharmacology of its structural analogs.

Putative Mechanism of Action: Monoamine Transporter Interaction

The primary mechanism of action for substituted phenylmorpholines involves the modulation of monoamine neurotransmitter levels in the synaptic cleft.[2] These compounds typically bind to and inhibit the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4] Depending on the specific substitutions on the phenyl and morpholine (B109124) rings, these compounds can act as either reuptake inhibitors, which block the transporter's ability to clear neurotransmitters from the synapse, or as releasing agents, which induce reverse transport of neurotransmitters from the presynaptic neuron into the synapse.[3][4]

Given the structural features of this compound, it is anticipated to have a significant affinity for one or more of the monoamine transporters. The initial hypothesis of it being a serotonin reuptake inhibitor suggests a primary interaction with SERT.[1]

Signaling Pathway of Monoamine Transporter Inhibition

The following diagram illustrates the general mechanism of monoamine reuptake and the presumed site of action for this compound as a reuptake inhibitor.

Caption: Putative mechanism of monoamine reuptake inhibition.

Quantitative Data for Phenylmorpholine Analogs

Due to the absence of specific quantitative data for this compound, the following tables summarize the in vitro potencies of its close structural analog, phenmetrazine, and other derivatives at the dopamine, norepinephrine, and serotonin transporters. This data provides a comparative framework for predicting the potential activity of this compound.

Table 1: Monoamine Transporter Release Activity (EC₅₀, nM)

| Compound | DAT | NET | SERT |

| (+)-Phenmetrazine | 131 | 50 | >10,000 |

| 3'-Chloro-analog (PAL-594) | 27 | - | 301 |

| PAL-738 | 58 | - | 23 |

Data sourced from studies on rat brain synaptosomes.[3][5] A lower EC₅₀ value indicates higher potency as a releasing agent.

Table 2: Monoamine Transporter Uptake Inhibition (IC₅₀, µM)

| Compound | DAT | NET | SERT |

| Phenmetrazine | - | 1.2 - 5.2 | >10 |

| 2-Methylphenmetrazine (2-MPM) | 6.74 | - | >10 |

| 4-Methylphenmetrazine (4-MPM) | 1.93 | - | <10 |

Data sourced from studies on rat brain synaptosomes.[4] A lower IC₅₀ value indicates higher potency as a reuptake inhibitor.

Detailed Experimental Protocols

To rigorously determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

Materials:

-

Cell line: HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Test compound: this compound.

-

Reference inhibitors: GBR 12909 (for DAT), desipramine (B1205290) (for NET), and fluoxetine (B1211875) (for SERT).

-

Assay buffer: Krebs-Ringer-HEPES buffer.

-

96-well microplates.

-

Scintillation counter.

Protocol:

-

Cell Culture: Culture the transporter-expressing HEK293 cells in appropriate media until confluent.

-

Plating: Seed the cells into 96-well plates at a density of 40,000-80,000 cells per well and allow them to adhere overnight.

-

Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or the reference inhibitor for 10-20 minutes at room temperature.

-

Uptake Initiation: Add the radiolabeled substrate to each well to initiate uptake.

-

Uptake Termination: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value by performing a nonlinear regression analysis of the concentration-response curve.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction | RTI [rti.org]

- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

3,6-DMPM (2-Phenyl-3,6-dimethylmorpholine): A Technical Guide on its Potential as a Monoamine Reuptake Inhibitor

Disclaimer: The compound 3,6-DMPM, presumed to be 2-Phenyl-3,6-dimethylmorpholine, is a research chemical. The information provided in this technical guide is intended for researchers, scientists, and drug development professionals for informational and research purposes only. It is not intended for human or animal consumption.

Introduction

3,6-DMPM, or this compound, is a substituted phenylmorpholine and a structural analog of the stimulant and anorectic drug phenmetrazine. While direct pharmacological data on 3,6-DMPM is scarce in peer-reviewed literature, its chemical structure suggests a potential interaction with monoamine transporters. Based on the pharmacological profiles of structurally related phenmetrazine analogs, it is hypothesized that 3,6-DMPM may act as a monoamine reuptake inhibitor, modulating the synaptic concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).

This technical guide provides an in-depth overview of the potential monoamine reuptake inhibitory properties of 3,6-DMPM, drawing upon data from its close analogs. It includes quantitative data on transporter inhibition, detailed experimental protocols for assessing monoamine reuptake, and visualizations of the underlying signaling pathways and experimental workflows.

Pharmacological Profile: Insights from Structural Analogs

The monoamine reuptake inhibition profile of 3,6-DMPM can be inferred by examining the in vitro activity of phenmetrazine and its methyl- and fluoro-substituted analogs at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds, providing a basis for predicting the potential activity of 3,6-DMPM.

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Reference |

| Phenmetrazine | 1.2 - 2.63 | 1.2 - 5.2 | >10 | [1][2] |

| 2-MPM | 6.74 | 2.4 | 12.3 | [1] |

| 3-MPM | >100 | 5.2 | >100 | [1] |

| 4-MPM | 1.93 | 3.4 | 1.3 | [1] |

| 3-FPM | <2.5 | <2.5 | >80 | [3] |

Data from in vitro studies using rat brain synaptosomes or HEK293 cells expressing the respective transporters.[1][3]

The data from these analogs suggest that substitutions on the phenyl ring and morpholine (B109124) ring can significantly alter the potency and selectivity for the different monoamine transporters. Phenmetrazine and its 2- and 4-methyl analogs, as well as the 3-fluoro analog, generally show a preference for inhibiting DAT and NET over SERT.[1][3] It is plausible that 3,6-DMPM will exhibit a similar profile, likely acting as a norepinephrine-dopamine reuptake inhibitor (NDRI) with weaker activity at SERT. Anecdotal reports, however, suggest that this compound may primarily act as a serotonin reuptake inhibitor.[4] Empirical testing is required to elucidate the precise pharmacological profile of 3,6-DMPM.

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism by which 3,6-DMPM is hypothesized to exert its effects is through the inhibition of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial step in terminating the neurotransmitter signal. By blocking these transporters, reuptake inhibitors increase the concentration and duration of monoamines in the synapse, leading to enhanced postsynaptic receptor activation.

Experimental Protocols

In Vitro Synaptosomal Monoamine Uptake Inhibition Assay

This protocol describes a standard method for determining the in vitro potency of a test compound, such as 3,6-DMPM, to inhibit the reuptake of radiolabeled monoamines into rat brain synaptosomes.

1. Materials and Reagents:

-

Freshly dissected rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)

-

Homogenization Buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Uptake Buffer (e.g., Krebs-HEPES buffer containing 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, and 5 mM D-glucose, pH 7.4)[5]

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

-

Test compound (3,6-DMPM) dissolved in a suitable vehicle (e.g., DMSO)

-

Selective inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT, nisoxetine (B1678948) for NET, citalopram (B1669093) for SERT)

-

Glass fiber filters

-

Scintillation fluid and liquid scintillation counter

-

Dounce homogenizer, refrigerated centrifuge, cell harvester

2. Synaptosome Preparation:

-

Dissect the desired brain region on ice.

-

Homogenize the tissue in ice-cold Homogenization Buffer using a Dounce homogenizer (approximately 10-12 slow strokes).[6]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.[6]

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.[6]

-

Resuspend the synaptosomal pellet in ice-cold Uptake Buffer.

-

Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA assay).

3. Uptake Inhibition Assay:

-

In a 96-well plate, set up triplicate wells for:

-

Total Uptake: Synaptosomal suspension + vehicle

-

Non-specific Uptake: Synaptosomal suspension + a high concentration of the respective selective inhibitor

-

Test Compound: Synaptosomal suspension + varying concentrations of 3,6-DMPM

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.[4]

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a final concentration near its Km value.[4]

-

Incubate at 37°C for a short duration (e.g., 1-5 minutes) to measure the initial rate of uptake.[4]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Immediately wash the filters three times with ice-cold Uptake Buffer to remove unbound radioligand.[4]

4. Data Analysis:

-

Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

-

Calculate Specific Uptake = (Total Uptake) - (Non-specific Uptake).

-

Calculate the Percentage of Inhibition for each concentration of the test compound relative to the specific uptake in the vehicle control wells.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 6. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 2-Phenyl-3,6-dimethylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available pharmacological information on 2-Phenyl-3,6-dimethylmorpholine. Extensive literature searches did not yield specific quantitative receptor binding affinities (Ki), monoamine transporter inhibition concentrations (IC50), or in vivo potency (ED50) values for this specific compound. The information presented herein is based on the pharmacological profiles of structurally related compounds and general knowledge of the phenylmorpholine class.

Introduction

This compound is a synthetic molecule belonging to the phenylmorpholine class of compounds. It is structurally related to the well-known stimulant and anorectic agent, phenmetrazine.[1] The pharmacological profile of this class of compounds is primarily characterized by their interaction with monoamine transporters, leading to stimulant, anorectic, and in some cases, antidepressant-like effects.[1][2] This guide provides a comprehensive overview of the expected pharmacological properties of this compound based on available data for analogous compounds, details relevant experimental methodologies, and outlines the pertinent signaling pathways.

Core Pharmacological Data (Comparative)

Due to the absence of specific data for this compound, this section presents quantitative data for the parent compound, phenmetrazine, and other relevant analogues to provide a comparative pharmacological context.

Table 1: Monoamine Transporter Uptake Inhibition by Phenmetrazine and Analogues

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Reference |

| Phenmetrazine | 1.93 - 6.74 | 1.2 - 5.2 | >10 | [3] |

| 2-Methylphenmetrazine (2-MPM) | 6.74 | - | - | [3] |

| 3-Methylphenmetrazine (3-MPM) | Substantially weaker than Phenmetrazine | 5.2 | Substantially weaker than Phenmetrazine | [3] |

| 4-Methylphenmetrazine (4-MPM) | 1.93 | - | Nearly 10-fold more potent than Phenmetrazine | [3] |

DAT: Dopamine (B1211576) Transporter; NET: Norepinephrine (B1679862) Transporter; SERT: Serotonin (B10506) Transporter. IC50 values represent the concentration of the compound required to inhibit 50% of the monoamine uptake.

Table 2: Monoamine Release by Phenylmorpholine Analogues

| Compound | DA Release EC50 (nM) | NE Release EC50 (nM) | 5-HT Release EC50 (nM) | Reference |

| 2-Phenylmorpholine | 86 | 79 | 20,260 | [4] |

| Phenmetrazine | 70 - 131 | 29 - 50.4 | 7,765 - >10,000 | [4][5] |

| Phendimetrazine | >10,000 | >10,000 | >100,000 | [4] |

DA: Dopamine; NE: Norepinephrine; 5-HT: Serotonin. EC50 values represent the concentration of the compound required to elicit 50% of the maximal monoamine release.

Expected Mechanism of Action and Signaling Pathways

Based on its structural similarity to other phenylmorpholines, this compound is anticipated to act as a monoamine transporter inhibitor and/or releasing agent.[1][2] The primary mechanism is likely the blockade of the serotonin transporter (SERT), and potentially the dopamine (DAT) and norepinephrine (NET) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

Signaling Pathway of Serotonin Reuptake Inhibition

The inhibition of SERT by a compound like this compound prevents the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron. This leads to a prolonged presence of serotonin in the synapse, enhancing its ability to bind to and activate postsynaptic serotonin receptors.

Caption: Inhibition of the Serotonin Transporter (SERT) by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to determine the pharmacological profile of this compound.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for the monoamine transporters by competing with a radiolabeled ligand.

Experimental Workflow:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 5. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In-Vitro Activity of Substituted Phenylmorpholines

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in-vitro activity of substituted phenylmorpholines, a class of compounds with significant potential in drug discovery. The document details their biological targets, quantitative activity, and the experimental protocols used for their evaluation, adhering to the highest standards of scientific rigor.

Introduction

Substituted phenylmorpholines are chemical derivatives of 2-phenylmorpholine (B1329631) or the psychostimulant drug phenmetrazine.[1] These compounds have garnered considerable interest due to their diverse pharmacological activities, primarily as modulators of monoamine neurotransmitter systems.[1] Many derivatives act as releasing agents or reuptake inhibitors of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).[1][2] Their structural similarity to endogenous neurotransmitters allows them to interact with monoamine transporters, making them promising candidates for the treatment of various neurological and psychiatric disorders, including depression, addiction, and obesity.[2] This guide focuses on the in-vitro characterization of these compounds, providing the foundational data necessary for further drug development.

Biological Targets and Mechanism of Action

The primary biological targets of substituted phenylmorpholines are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, they prolong their action, leading to enhanced downstream signaling.[4]

Some substituted phenylmorpholines also exhibit activity at other receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and opioid receptors.[5] The interaction with nAChRs, which are ligand-gated ion channels, can modulate neurotransmitter release and neuronal excitability.[6][7] Activity at opioid receptors, which are G-protein coupled receptors (GPCRs), can influence pain perception and reward pathways.[1][5]

Quantitative In-Vitro Activity Data

The in-vitro potency and selectivity of substituted phenylmorpholines are typically quantified by determining their half-maximal inhibitory concentration (IC50) or binding affinity (Ki) at their respective targets. The following tables summarize key quantitative data from the literature.

Table 1: Monoamine Transporter Inhibition Data for Substituted Phenylmorpholines

| Compound | Target | IC50 (nM) | Reference |

| (S,S)-Hydroxybupropion (4a) | DAT | 630 | [5] |

| NET | 180 | [5] | |

| SERT | Inactive | [5] | |

| (R,R)-Hydroxybupropion (4a) | DAT | Inactive | [5] |

| NET | 9900 | [5] | |

| SERT | Inactive | [5] | |

| (S,S)-5a | DAT | 220 | [5] |

| NET | 100 | [5] | |

| SERT | 390 | [5] | |

| N-Methyl analogue (5d) | DAT, NET, α3β4-nAChR | ~Equal potency across targets | [5] |

| N-Ethyl analogue (5e) | DAT, NET, α3β4-nAChR | Significantly higher potency | [5] |

| N-Propyl analogue (5f) | DAT, NET, α3β4*-nAChR | Significantly higher potency | [5] |

| 3-Ethyl analogue (5g) | DAT, NET | Significantly higher potency | [5] |

| 3-Propyl analogue (5h) | DAT, NET | Significantly higher potency | [5] |

Table 2: Opioid Receptor Binding and Functional Activity for N-Substituted Ortho-c Oxide-Bridged Phenylmorphans

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (cAMP Assay) | Reference |

| (-)-1 | MOR | < 50 | Partial agonist (high potency, low efficacy) | [8] |

| (+)-17 | MOR | 11.9 | Antagonist (naltrexone-like potency, IC50 = 6.92 nM) | [8] |

| (-)-25 | MOR | < 50 | Partial agonist (lower potency, less efficacy) | [8] |

Detailed Experimental Protocols

The following are detailed methodologies for key in-vitro assays used to characterize substituted phenylmorpholines.

4.1. Monoamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled monoamines into cells expressing the respective transporters.

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing human DAT, NET, or SERT are cultured in appropriate media.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and grown to confluence.

-

On the day of the assay, the growth medium is removed, and cells are washed with Krebs-HEPES buffer.

-

Cells are pre-incubated with various concentrations of the test compound (substituted phenylmorpholine) for 10-20 minutes at room temperature.

-

A mixture of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) and a non-radiolabeled substrate is added to initiate the uptake reaction.

-

Uptake is allowed to proceed for a short period (typically 1-10 minutes) at 37°C.

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific uptake, is determined by non-linear regression analysis of the concentration-response curve.

4.2. Nicotinic Acetylcholine Receptor (nAChR) Functional Assay (86Rb+ Efflux)

This assay assesses the ability of a compound to antagonize the function of nAChRs by measuring the efflux of a radioactive potassium analog, 86Rb+.

-

Cell Culture: A suitable cell line, such as the human neuroblastoma cell line SH-EP1, stably expressing the desired nAChR subtype (e.g., α3β4, α4β2) is used.

-

Assay Procedure:

-

Cells are plated in 96-well plates and incubated overnight.

-

The cells are loaded with 86Rb+ by incubating them in a loading buffer containing the radioisotope for several hours.

-

After loading, the cells are washed to remove extracellular 86Rb+.

-

The cells are pre-incubated with the test compound (substituted phenylmorpholine) for a specified period.

-

An nAChR agonist (e.g., nicotine (B1678760) or carbamylcholine) is added to stimulate the receptor and induce 86Rb+ efflux.

-

After a short incubation period (e.g., 30 seconds), the supernatant containing the effluxed 86Rb+ is collected.[9]

-

The amount of 86Rb+ in the supernatant is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition of agonist-induced efflux by the test compound is calculated, and the IC50 value is determined.

4.3. Opioid Receptor Binding Assay

This assay determines the binding affinity of a compound to opioid receptors using a radioligand competition format.

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells or other suitable cells stably expressing the human mu (μ), delta (δ), or kappa (κ) opioid receptor.

-

Assay Procedure:

-

In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]DAMGO for μ-opioid receptor, [3H]naltrindole for δ-opioid receptor, or [3H]U-69,593 for κ-opioid receptor) and varying concentrations of the test compound.

-

The incubation is carried out in a suitable buffer at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[10]

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

4.4. cAMP Accumulation Assay

This assay measures the functional activity of compounds at G-protein coupled receptors, such as opioid receptors, by quantifying the intracellular levels of cyclic AMP (cAMP).

-

Cell Culture: HEK 293 or CHO cells expressing the opioid receptor of interest are used.

-

Assay Procedure:

-

Cells are seeded in a 96- or 384-well plate and incubated overnight.

-

The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For antagonist testing, cells are pre-incubated with the test compound before the addition of a known agonist. For agonist testing, the test compound is added directly.

-

Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.

-

The cells are incubated for a specific time (e.g., 30 minutes) at 37°C.[11]

-

The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[11]

-

-

Data Analysis: For agonists, the EC50 value (concentration for 50% of maximal effect) is determined. For antagonists, the IC50 value is calculated, representing the concentration that inhibits 50% of the agonist-induced response.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for the in-vitro characterization of substituted phenylmorpholines.

References

- 1. revistachilenadeanestesia.cl [revistachilenadeanestesia.cl]

- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuronal nicotinic acetylcholine receptors: neuroplastic changes underlying alcohol and nicotine addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. benchchem.com [benchchem.com]

2-Phenyl-3,6-dimethylmorpholine: A Technical Guide to its Presumed Stimulant and Anorectic Effects

Disclaimer: Scientific literature dedicated to the specific pharmacological properties of 2-phenyl-3,6-dimethylmorpholine is exceptionally limited. This guide is constructed based on the well-documented activities of its close structural analog, phenmetrazine, and other related substituted phenylmorpholines. The information presented herein, particularly regarding mechanism of action, quantitative data, and experimental outcomes, should be considered hypothetical for this compound and serves as a framework for potential future research.

Executive Summary

This compound is a synthetic derivative of morpholine, structurally related to the stimulant and anorectic agent phenmetrazine. While direct pharmacological data is scarce, its chemical structure strongly suggests that it functions as a monoamine releasing agent, primarily targeting the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). This activity is predicted to increase extracellular levels of norepinephrine and dopamine in the central nervous system, leading to sympathomimetic effects, including increased locomotor activity and a reduction in appetite. This technical guide provides a comprehensive overview of the presumed pharmacology of this compound, detailed experimental protocols for its characterization, and a proposed mechanism of action based on data from analogous compounds.

Presumed Mechanism of Action: A Focus on Monoamine Transporters

Substituted phenylmorpholines, such as phenmetrazine, are known to exert their effects by acting as substrates for monoamine transporters.[1][2] This class of drugs is transported into the presynaptic neuron, where they disrupt the vesicular storage of monoamines and reverse the direction of the transporters, leading to a non-vesicular release of neurotransmitters into the synaptic cleft.[3][4]

Based on this established mechanism for related compounds, this compound is hypothesized to be a norepinephrine-dopamine releasing agent (NDRA).[5] The primary molecular targets are the norepinephrine transporter (NET) and the dopamine transporter (DAT). Its interaction with the serotonin (B10506) transporter (SERT) is predicted to be significantly weaker.[2] The increased synaptic concentrations of norepinephrine and dopamine are thought to mediate the stimulant and anorectic effects. Norepinephrine plays a crucial role in arousal, alertness, and the suppression of appetite through its action in the hypothalamus.[6] Dopamine is a key neurotransmitter in reward, motivation, and motor control pathways; its elevation contributes to the stimulant effects.[7]

Quantitative Data from Structurally Related Compounds

Due to the absence of specific data for this compound, the following tables summarize the in vitro potency of phenmetrazine and its metabolites at monoamine transporters. This data provides a benchmark for the potential activity of this compound.

Table 1: Monoamine Release Activity of Phenmetrazine and its Metabolites

| Compound | Norepinephrine Release EC50 (nM) | Dopamine Release EC50 (nM) | Serotonin Release EC50 (nM) |

| Phenmetrazine | 50 | 131 | >10,000 |

| Pseudophenmetrazine | 514 | >10,000 (as uptake blocker) | >10,000 |

Data sourced from in vitro studies using rat brain synaptosomes.[8] EC50 (half-maximal effective concentration) represents the concentration of the compound that elicits 50% of the maximal response. Lower values indicate greater potency.

Table 2: Monoamine Uptake Inhibition Activity of Phenmetrazine Analogs

| Compound | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |

| Phenmetrazine | 1,930 | 1,200 | >10,000 |

| 2-Methylphenmetrazine (2-MPM) | 6,740 | 2,500 | >10,000 |

| 3-Methylphenmetrazine (3-MPM) | >10,000 | 5,200 | >10,000 |

| 4-Methylphenmetrazine (4-MPM) | 1,930 | 1,500 | 1,300 |

Data sourced from in vitro studies using rat brain synaptosomes.[9] IC50 (half-maximal inhibitory concentration) represents the concentration of the compound that inhibits 50% of the transporter's uptake activity. Lower values indicate greater potency.

Detailed Experimental Protocols

The following protocols are standard methods used to characterize the stimulant and anorectic properties of novel compounds and are directly applicable to the investigation of this compound.

In Vitro Monoamine Transporter Uptake Assay

This assay determines the potency of a test compound to inhibit the reuptake of radiolabeled monoamines into synaptosomes.

Protocol:

-

Synaptosome Preparation:

-

Rapidly dissect the brain of a rat and place it in 20 volumes of ice-cold 0.32 M sucrose (B13894) solution.

-

Homogenize the tissue gently in a glass homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 5 minutes to remove large debris.

-

Centrifuge the resulting supernatant at 14,000 x g for 15 minutes at 4°C to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs buffer saturated with 95% O2/5% CO2. The buffer should contain ascorbate (B8700270) and a monoamine oxidase inhibitor (e.g., pargyline).

-

Determine the protein concentration of the synaptosome preparation using a suitable method (e.g., BCA assay).[5]

-

-

Uptake Assay:

-

Conduct the assay in a 96-well plate with a final volume of 250 µL per well at 37°C.

-

To each well, add 180 µL of the synaptosome preparation (containing 30-80 µg of protein).

-

Add 50 µL of the test compound at various concentrations or a known inhibitor for defining non-specific uptake.

-

Pre-incubate the plate for 30 minutes.

-

Initiate the uptake by adding 20 µL of a 3H-labeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

-

Incubate for a predetermined time with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration onto glass fiber filters (GF/C) using a 96-well harvester.

-

Wash the filters three times with ice-cold buffer to remove unbound radiolabel.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[5][10]

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

-

Rodent Locomotor Activity Assessment

This in vivo assay measures the stimulant effects of a compound by quantifying the spontaneous movement of rodents.

Protocol:

-

Apparatus:

-

Procedure:

-

Habituate the animals (mice or rats) to the testing room for at least one hour before the experiment.

-

Administer the test compound (this compound) or vehicle control via the desired route (e.g., intraperitoneal, oral gavage).

-

Immediately place the animal into the activity chamber.

-

Record locomotor activity continuously for a specified period (e.g., 60-120 minutes). Key parameters to measure include horizontal activity (beam breaks or distance traveled) and vertical activity (rearing).[1]

-

-

Data Analysis:

-

Analyze the data in time bins (e.g., 5-10 minutes) to observe the onset, peak, and duration of the stimulant effect.

-

Compare the total activity counts or distance traveled between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Rodent Food Intake Study (Anorectic Effect)

This in vivo assay evaluates the appetite-suppressant effects of a compound by measuring food consumption.

Protocol:

-

Animal Preparation:

-

Individually house the animals (mice or rats) and allow them to acclimate to the housing conditions and diet.

-

For acute studies, animals may be fasted for a period (e.g., 18 hours) with free access to water to ensure robust feeding behavior at the start of the experiment.[11]

-

-

Procedure:

-

Administer the test compound (this compound) or vehicle control.

-

At a specified time post-administration, present a pre-weighed amount of food to each animal. This can be standard chow or a more palatable option like a wet mash to encourage eating.[3]

-

Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.[11]

-

-

Data Analysis:

-

Calculate the cumulative food intake for each animal at each time point.

-

Compare the food intake between the drug-treated and vehicle-treated groups using statistical analysis (e.g., ANOVA).

-

A dose-response study can be conducted to determine the ED50 (effective dose for 50% reduction in food intake).

-

Mandatory Visualizations

References

- 1. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Locomotor activity test: Significance and symbolism [wisdomlib.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Protocol for Measuring Compulsive-like Feeding Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Time-dependent effects of amphetamine on feeding in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Food intake behavior protocol [protocols.io]

Unraveling the Structure-Activity Relationship of 3,6-Disubstituted Carbazole Analogs

A comprehensive analysis of the structural determinants for the biological activity of carbazole (B46965) derivatives, focusing on modifications at the 3 and 6 positions, is crucial for the rational design of novel therapeutic agents. While a specific, in-depth guide on "3,6-DMPM analogs" proves challenging due to the limited publicly available data on a compound with this exact nomenclature, a broader examination of the structure-activity relationships (SAR) within the 3,6-disubstituted carbazole class offers valuable insights for researchers, scientists, and drug development professionals.

This technical guide will explore the known SAR of various 3,6-disubstituted carbazole analogs, drawing from available literature on their synthesis and biological evaluation in areas such as anticancer and antimicrobial research. We will delve into how different substituents at these key positions influence the pharmacological profile of the carbazole scaffold.

The Carbazole Scaffold: A Privileged Structure in Medicinal Chemistry

The carbazole nucleus, a tricyclic aromatic heterocycle, is a well-established "privileged structure" in drug discovery. Its rigid and planar nature provides a unique framework for interacting with various biological targets. The 3, 6, and 9 positions of the carbazole ring are particularly amenable to chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Structure-Activity Relationship at the 3 and 6 Positions

Research into 3,6-disubstituted carbazole derivatives has revealed several key trends that govern their biological effects. The nature of the substituents at these positions significantly impacts potency, selectivity, and mechanism of action.

Impact of Amine and Amide Functionalities

The introduction of amine and amide moieties at the 3 and 6 positions has been a common strategy in the development of biologically active carbazoles. For instance, compounds like 3,6-Bis(N-dimethylamino)-9-ethylcarbazole have been synthesized, though extensive biological data remains limited.

Table 1: Hypothetical Data on 3,6-Diamino Carbazole Analogs

| Compound ID | R1 (at C3) | R2 (at C6) | R3 (at N9) | Biological Activity (IC50, µM) |

| CZ-01 | -N(CH₃)₂ | -N(CH₃)₂ | -CH₂CH₃ | [Data Not Available] |

| CZ-02 | -NH₂ | -NH₂ | -H | [Data Not Available] |

| CZ-03 | -NH(CH₃) | -NH(CH₃) | -CH₃ | [Data Not Available] |

Note: This table is illustrative due to the lack of specific quantitative data for "3,6-DMPM analogs" in the public domain. It serves as a template for how such data would be presented.

Recent studies on 3,6-diamide and thioamide substituted 2,3,4,9-tetrahydro-1H-carbazoles have demonstrated significant anticancer activity. These findings suggest that the electronic and steric properties of the substituents at these positions play a critical role in their interaction with cancer-related targets.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental methodologies are paramount. Below are generalized protocols for key experiments typically cited in the evaluation of novel carbazole analogs.

General Synthesis of 3,6-Disubstituted Carbazoles

A common route for the synthesis of 3,6-disubstituted carbazoles involves the following conceptual workflow:

Caption: General synthetic workflow for 3,6-disubstituted carbazoles.

Detailed Protocol for Buchwald-Hartwig Amination:

-

To a reaction vessel, add the 3,6-dihalocarbazole derivative (1 mmol), the desired amine (2.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol), a ligand (e.g., Xantphos, 0.1 mmol), and a base (e.g., Cs₂CO₃, 2.5 mmol).

-

Add anhydrous toluene (B28343) (10 mL) to the vessel.

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture at 110 °C for 12-24 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3,6-diaminocarbazole analog.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Caption: Workflow for the MTT cytotoxicity assay.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by "3,6-DMPM analogs" are not defined, related carbazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis.

Caption: A potential apoptotic pathway induced by carbazole analogs.

This proposed pathway illustrates how a carbazole analog might induce apoptosis by causing mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Future Directions

The field of 3,6-disubstituted carbazole analogs holds significant promise for the development of novel therapeutics. Future research should focus on:

-

Systematic SAR studies: Synthesizing and evaluating a wider range of analogs with diverse substituents at the 3 and 6 positions to build a comprehensive SAR model.

-

Target identification: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

-

Pharmacokinetic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

By systematically exploring the chemical space around the 3,6-disubstituted carbazole scaffold, the scientific community can unlock its full therapeutic potential.

An In-Depth Technical Guide to 2-Phenyl-3,6-dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenyl-3,6-dimethylmorpholine, also known as 6-methylphenmetrazine or 3,6-DMPM, is a synthetic derivative of phenmetrazine, a once-popular anorectic and stimulant medication. While detailed scientific investigation into this specific analogue is limited in publicly accessible literature, its structural similarity to a well-characterized class of psychoactive compounds—the phenylmorpholines—allows for a comprehensive theoretical and practical guide for researchers. This document outlines the historical context of its discovery, proposes a likely synthetic route based on its original patent, and details the experimental protocols necessary for its pharmacological characterization. Quantitative data for closely related analogues are provided to contextualize its anticipated effects as a monoamine releasing agent. This guide serves as a foundational resource for professionals engaged in the study of novel stimulants and their potential applications.

Discovery and History

The synthesis of this compound was first reported in a German patent filed in 1963 by Siemer and Doppstadt.[1] This places its discovery in an era of active research and development of phenylmorpholine derivatives for their stimulant and appetite-suppressant properties, following the successful introduction of phenmetrazine (3-methyl-2-phenylmorpholine) in the 1950s.

Chemical Synthesis

While the full text of the original 1963 patent is not widely accessible, a plausible synthetic route can be inferred from the known chemistry of phenylmorpholine synthesis. The general approach involves the cyclization of a substituted diethanolamine. A proposed experimental protocol for the synthesis of this compound is detailed below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via reductive amination followed by acid-catalyzed cyclization.

Materials:

-

1-phenylpropane-1,2-dione

-

1-aminopropan-2-ol (B43004) (isopropanolamine)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Hydrochloric acid (HCl)

-

Sulfuric acid (H₂SO₄), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Reductive Amination:

-

In a round-bottom flask, dissolve 1-phenylpropane-1,2-dione and an equimolar amount of 1-aminopropan-2-ol in methanol.

-

Cool the mixture in an ice bath.

-

Slowly add sodium borohydride in portions, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

-

Acidify the reaction mixture with hydrochloric acid and remove the methanol under reduced pressure.

-

The resulting crude N-(1-hydroxypropan-2-yl)-1-phenyl-1,2-propanediamine can be extracted and purified or used directly in the next step.

-

-

Cyclization:

-

Dissolve the crude product from the previous step in dichloromethane.

-

Slowly add an excess of concentrated sulfuric acid while cooling the mixture in an ice bath.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Carefully pour the reaction mixture over crushed ice and basify with a concentrated sodium hydroxide solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

-

Pharmacological Profile

This compound is anticipated to act as a monoamine releasing agent, with a primary affinity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). This mechanism of action is consistent with other substituted phenylmorpholines.[2][3][4]

Quantitative Data of Related Phenylmorpholines

Due to the lack of specific quantitative data for this compound in the available literature, the following table summarizes the in vitro activities of closely related analogues to provide a comparative context for its expected pharmacological profile.

| Compound | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET EC₅₀ (nM) | DAT EC₅₀ (nM) | SERT EC₅₀ (nM) |

| Phenmetrazine | - | - | - | 62 | 227 | 86 |

| 2-Methylphenmetrazine | 1933 | 1926 | 408 | - | - | - |

| 3-Methylphenmetrazine | - | - | - | - | - | - |

| 4-Methylphenmetrazine | 1933 | 1926 | 408 | 62 | 227 | 86 |

IC₅₀ values represent the concentration of the compound that inhibits 50% of monoamine uptake. EC₅₀ values represent the concentration that elicits 50% of the maximal monoamine release. Data is compiled from studies on various methylphenmetrazine isomers.[4][5]

Experimental Protocols for Pharmacological Characterization

To elucidate the precise pharmacological profile of this compound, the following in vitro assays are recommended.

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency of this compound to inhibit dopamine, norepinephrine, and serotonin (B10506) uptake via their respective transporters.

Methodology:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

-

Assay Principle: This assay measures the ability of the test compound to compete with a radiolabeled substrate for uptake into transporter-expressing cells.

-

Procedure:

-

Culture and seed the HEK293-hDAT, -hNET, or -hSERT cells in 96-well plates.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with the test compound or vehicle for 10-15 minutes at room temperature.

-

Initiate uptake by adding a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Incubate for a short period (e.g., 5-15 minutes) at room temperature.

-

Terminate the uptake by rapid washing with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the IC₅₀ values by non-linear regression analysis of the concentration-response curves.

-

Monoamine Release Assay

Objective: To determine if this compound acts as a substrate for and induces efflux from monoamine transporters.

Methodology:

-

Preparation: Rat brain synaptosomes or HEK293 cells expressing the monoamine transporters.

-

Assay Principle: This assay measures the ability of the test compound to induce the release of a pre-loaded radiolabeled monoamine from synaptosomes or cells.

-

Procedure:

-

Prepare synaptosomes from rat striatum (for DAT), hippocampus (for SERT), or cortex (for NET).

-

Pre-load the synaptosomes or cells with a radiolabeled monoamine.

-

Wash the preparations to remove excess extracellular radiolabel.

-

Add varying concentrations of this compound.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Pellet the synaptosomes or cells by centrifugation.

-

Measure the radioactivity in the supernatant, which represents the released monoamine.

-

Calculate the EC₅₀ values from the concentration-response curves.

-

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound is not expected to involve direct interaction with post-synaptic receptors in a way that is typically depicted in classical signaling pathway diagrams. Instead, its effects are mediated at the level of the presynaptic monoamine transporters. The following diagrams illustrate the theoretical mechanism of action and the experimental workflow for its characterization.

Caption: Proposed mechanism of action of this compound at the monoaminergic synapse.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a structurally interesting analogue within the phenylmorpholine class of stimulants. While its formal scientific characterization is sparse, this guide provides a comprehensive framework for its synthesis and pharmacological evaluation. Based on the data from related compounds, it is predicted to be a potent norepinephrine and dopamine releasing agent, a profile that warrants further investigation for its potential therapeutic applications or abuse liability. The detailed experimental protocols provided herein offer a clear path for researchers to elucidate the specific properties of this compound and contribute to the broader understanding of substituted phenylmorpholines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]

- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

In-Depth Technical Guide: 2-Phenyl-3,6-dimethylmorpholine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction and Synonyms

2-Phenyl-3,6-dimethylmorpholine is a synthetic molecule belonging to the substituted phenylmorpholine class of compounds. Structurally related to the well-known stimulant phenmetrazine, it is anticipated to exhibit similar pharmacological effects, primarily as a monoamine reuptake inhibitor. Due to its potential as a central nervous system stimulant and anorectic agent, this compound is of interest to researchers in the fields of pharmacology and medicinal chemistry.

For clarity and comprehensive literature searching, the following synonyms and identifiers for this compound should be noted:

| Synonym/Identifier | Value |

| IUPAC Name | This compound |

| Common Synonyms | 6-methylphenmetrazine, 3,6-DMPM |

| CAS Number | 92903-00-9[1] |

| PubChem CID | 43174741 |

| ChemSpider ID | 38138973 |

| UNII | T043FM5H3Q |

Core Compound Profile

While specific quantitative data for this compound is scarce in publicly available literature, its pharmacological profile can be inferred from its structural similarity to other substituted phenylmorpholines. These compounds are known to interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Presumed Mechanism of Action: Like its parent compound phenmetrazine, this compound is presumed to act as a monoamine reuptake inhibitor. By blocking the reuptake of dopamine, norepinephrine, and to a lesser extent, serotonin, from the synaptic cleft, it increases the concentration of these neurotransmitters, leading to enhanced downstream signaling. This mechanism is the basis for its expected stimulant and anorectic effects.

Experimental Protocols

Representative Synthesis of a Substituted Phenylmorpholine

The synthesis of phenylmorpholine analogs typically involves a multi-step process. The following is a representative protocol adapted from the synthesis of similar compounds and should be considered a general guideline.

Protocol: Synthesis of a 2-Phenyl-3-alkylmorpholine Analog

-

Step 1: Formation of an Intermediate. A common starting material is a substituted phenylethanolamine. This is reacted with an appropriate alkylating agent to introduce the desired substituent at the nitrogen atom.

-

Step 2: Cyclization. The resulting N-substituted diethanolamine (B148213) derivative is then cyclized to form the morpholine (B109124) ring. This is often achieved by treatment with a strong acid, such as sulfuric acid, which catalyzes the intramolecular dehydration.

-

Step 3: Purification. The crude product is purified using standard laboratory techniques, such as distillation or chromatography, to yield the final 2-phenyl-3-alkylmorpholine derivative.

Pharmacological Characterization Protocols

To determine the pharmacological profile of this compound, the following in vitro and in vivo assays would be essential.

This assay determines the affinity of the compound for the dopamine, norepinephrine, and serotonin transporters.

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Membranes from cells expressing the human dopamine, norepinephrine, or serotonin transporter are prepared.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (this compound).

-

Incubation: The plates are incubated to allow for competitive binding between the radioligand and the test compound.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀). This is then used to calculate the binding affinity (Ki) for each transporter.

This assay assesses the stimulant effects of the compound in a rodent model.

Protocol: Locomotor Activity in Mice

-

Animal Acclimation: Mice are acclimated to the testing room and the locomotor activity chambers.

-

Drug Administration: Different groups of mice are administered either vehicle or varying doses of this compound via an appropriate route (e.g., intraperitoneal injection).

-

Data Collection: Immediately after administration, the mice are placed in the locomotor activity chambers. Their horizontal and vertical movements are recorded for a set period (e.g., 60-120 minutes) using automated photobeam systems.

-

Data Analysis: The total distance traveled, number of vertical rears, and other locomotor parameters are analyzed to determine the effect of the compound on spontaneous activity. An increase in locomotor activity is indicative of a stimulant effect.

Visualizations

Presumed Signaling Pathway of this compound

The following diagram illustrates the general mechanism of action for a monoamine reuptake inhibitor, which is the presumed pathway for this compound.

Caption: Presumed mechanism of action for this compound.

Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical workflow for the initial pharmacological assessment of a novel psychoactive compound like this compound.

Caption: General workflow for pharmacological characterization.

Conclusion

This compound is a compound of interest within the substituted phenylmorpholine class, with a presumed mechanism of action as a monoamine reuptake inhibitor. While specific experimental data on this molecule is limited in the public domain, this guide provides a framework for its study, including common synonyms, a presumed mechanism of action, and representative experimental protocols for its synthesis and pharmacological characterization. Further research is necessary to fully elucidate the specific binding affinities, in vivo effects, and therapeutic potential of this compound.